molecular formula C25H35N2O10P B008552 Buflomedil pyridoxal phosphate CAS No. 104018-07-7

Buflomedil pyridoxal phosphate

Cat. No. B008552
CAS RN: 104018-07-7
M. Wt: 554.5 g/mol
InChI Key: PFDMMTLRXJOJAK-UHFFFAOYSA-N
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Description

Pyridoxal 5'-phosphate (PLP) acts as a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates, showcasing incredible versatility in building chemical complexity (Du & Ryan, 2019). While Buflomedil pyridoxal phosphate specifically might not be widely covered, understanding PLP-dependent reactions provides a foundational basis for analyzing such compounds.

Synthesis Analysis

The synthesis of PLP-dependent compounds involves complex biochemical pathways. PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, and transamination, suggesting a multifaceted synthesis pathway that could be relevant to this compound (Liang et al., 2019).

Molecular Structure Analysis

PLP-dependent enzymes show a remarkable ability to stabilize carbanionic intermediates, with PLP itself exhibiting structural versatility that enables a wide range of biochemical transformations. This stabilization is crucial for the catalytic activity of these enzymes, which may relate to the structural analysis of this compound (Toney, 2005).

Chemical Reactions and Properties

PLP-dependent reactions include transaminations, Claisen-like condensations, and β- and γ-eliminations, along with epimerizations, decarboxylations, and transaldolations. These reactions underscore the chemical reactivity and properties of PLP as a cofactor, applicable to understanding this compound's chemical behavior (Du & Ryan, 2019).

Physical Properties Analysis

The pharmacokinetics of pyridoxal phosphate of buflomedil, when formulated for sustained release, reveals insights into its physical properties, such as absorption rates, plasma concentration levels, and urinary excretion, which are essential for comprehending the compound's behavior in biological systems (De Bernardi di Valserra et al., 1992).

Chemical Properties Analysis

The chemical properties of PLP and its derivatives, including reactivity with amino groups and its role in enzyme catalysis, offer a window into understanding compounds like this compound. The interaction of PLP with proteins and its involvement in a plethora of biochemical reactions highlight its chemical versatility (Cabantchik et al., 1975).

Scientific Research Applications

  • Exploring Protein Sidedness in Membranes : Pyridoxal phosphate has been utilized as a probe to investigate the sidedness of proteins in the membrane of intact red blood cells, showing high specificity in interacting with amino groups (Cabantchik et al., 1975).

  • Model Drug in Tablet Dissolution Studies : Buflomedil pyridoxal phosphate (BPP) served as a model drug in research focusing on tablet dissolution and drug release, utilizing simultaneous FTIR spectroscopic imaging and visible photography (Kazarian & Weerd, 2008).

  • Catalysis in Amino Acid Metabolism : Pyridoxal phosphate plays a crucial role as an essential catalytic element in the mechanisms of action of amino acid metabolizing enzymes. This role is significant for potential applications in biotechnology and medicine (Frey et al., 1990).

  • Enhancing Thermal Stability in Poly(vinyl alcohol) Blends : The combination of poly(vinyl alcohol) with this compound (BPP) has shown increased thermal stability and specific interactions between their polar groups, indicating potential material science applications (Stavropoulou et al., 2004).

  • Chemical Modification of Receptors : Treatment with pyridoxal 5'-phosphate can cause irreversible inhibition of avian progesterone receptor interactions, leading to chemical modifications in the receptor molecule, which could have implications in receptor stability and function (Nishigori & Toft, 1979).

  • Treatment of Neonatal Epileptic Encephalopathy : Pyridoxal-5'-phosphate treatment has been effective in improving symptoms in neonatal epileptic encephalopathy, showing normal neurodevelopmental outcomes at 12 months (Guerin et al., 2015).

  • Neurological Disorder Research : Maintaining optimal levels of pyridoxal phosphate in the brain is important for neurological disorders involving disturbed neurotransmitter metabolism, especially in conditions like epilepsy (Mills et al., 2005).

  • Combinatorial Biosynthesis of Antibiotics : PLP-dependent enzymes like CcbF and LmbF process cysteine S-conjugated intermediates differently, enabling the in vitro combinatorial biosynthesis of hybrid lincosamide antibiotics like Bu-2545 (Wang et al., 2016).

Mechanism of Action

Target of Action

Buflomedil pyridoxal phosphate is a compound that decomposes into two high-bioactivity substances in the body: pyridoxal phosphate and buflomedil . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Mode of Action

Pyridoxal phosphate, as a coenzyme of transaminase, participates in the biological metabolism of proteins . It promotes the transformation of damaged vascular endothelium’s cysteine (a substance that can cause arterial intima deformation and peeling) into harmless cysteine ether . Buflomedil inhibits α-receptors to dilate microvessels, increases the deformability of red blood cells, blocks calcium ion channels, and reduces tissue oxygen consumption .

Biochemical Pathways

Pyridoxal phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It acts as a coenzyme for numerous reactions, including those changed in cancer and/or associated with the disease prognosis .

Pharmacokinetics

The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . In the oral study, the mean biological half-life of the drug was 2.97 h, while after intravenous dose it was 3.25 h . The apparent volume of distribution after the pseudodistribution equilibrium (F dβ) and volume of distribution at the steady state (V dss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .

Result of Action

This compound can effectively improve the blood and nutrient supply of the body’s lesion tissues and accelerate the repair of damaged tissues . It can dilate peripheral blood vessels in animals, has no toxic side effects on the central nervous system and vegetative nerves, and has no significant effect on arterial blood pressure and heart rate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been noted that the drug can occasionally cause arterial blood pressure to drop slightly when taken, and patients with orthostatic hypotension should take it under the guidance of a doctor . Patients with liver and kidney dysfunction should use this drug with caution .

properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146222
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104018-07-7
Record name Buflomedil pyridoxal phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?

A1: The addition of this compound (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:

  • Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].
  • Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].
  • Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].

Q2: What analytical techniques were employed to investigate the interaction between this compound and poly(vinyl alcohol)?

A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].

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